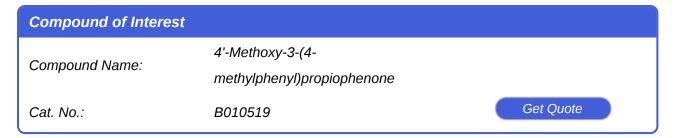


A Comparative Spectroscopic Analysis of Propiophenone and Its Hydroxy Isomers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of propiophenone and its ortho-, meta-, and para-hydroxy isomers (2'-hydroxypropiophenone, 3'-hydroxypropiophenone, and 4'-hydroxypropiophenone). The differentiation of these closely related aromatic ketones is crucial in various fields, including synthetic chemistry, drug discovery, and metabolomics. This document presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate their identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for propiophenone and its hydroxy isomers. These values are essential for distinguishing between the isomers based on the electronic effects of the hydroxyl group on the aromatic ring and the carbonyl group.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)



Compound	-CH₃ (t)	-CH ₂ - (q)	Aromatic Protons (m)	-OH (s)
Propiophenone	1.22	2.98	7.45-7.95	-
2'- Hydroxypropioph enone	1.23	3.05	6.85-7.85	12.1 (intramolecular H- bond)
3'- Hydroxypropioph enone	1.19	2.93	6.90-7.50	9.6 (broad)
4'- Hydroxypropioph enone	1.20	2.95	6.90 (d), 7.90 (d)	9.9 (broad)

Table 2: 13 C NMR Spectral Data (Chemical Shift δ in ppm)

Compound	C=O	-CH₂-	-СН₃	Aromatic Carbons
Propiophenone	200.8	31.8	8.5	128.1, 128.7, 133.1, 137.0
2'- Hydroxypropioph enone[1]	204.5	31.5	8.4	118.5, 118.8, 119.5, 130.0, 136.2, 162.5
3'- Hydroxypropioph enone	199.5	32.0	8.6	114.5, 120.8, 121.5, 129.8, 138.5, 158.0
4'- Hydroxypropioph enone[2]	199.0	31.2	8.7	115.5, 130.5, 131.0, 162.0

Table 3: Infrared (IR) Spectral Data (Wavenumber in cm⁻¹)



Compound	C=O Stretch	O-H Stretch	C-O Stretch	Aromatic C-H Stretch
Propiophenone	1685	-	-	3060
2'- Hydroxypropioph enone	1645	3200-3600 (broad)	1250	3050
3'- Hydroxypropioph enone	1670	3300-3700 (broad)	1230	3070
4'- Hydroxypropioph enone[3]	1665	3100-3500 (broad)	1280	3080

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion (M+)	Base Peak	Major Fragments
Propiophenone[4][5]	134	105	77, 51
2'- Hydroxypropiophenon e	150	121	93, 65
3'- Hydroxypropiophenon e	150	121	93, 65
4'- Hydroxypropiophenon e[2]	150	121	93, 65

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of



propiophenone and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the solid sample or 10-20 μL of the liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[7] Proton decoupling is used to simplify the spectrum to single lines for each carbon.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquid Samples (Propiophenone): A thin film of the neat liquid can be prepared between two KBr or NaCl plates.[8]
 - Solid Samples (Hydroxy Isomers): Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[8]
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[9] A background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.



 Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the carbonyl and hydroxyl stretching frequencies.
[9][10]

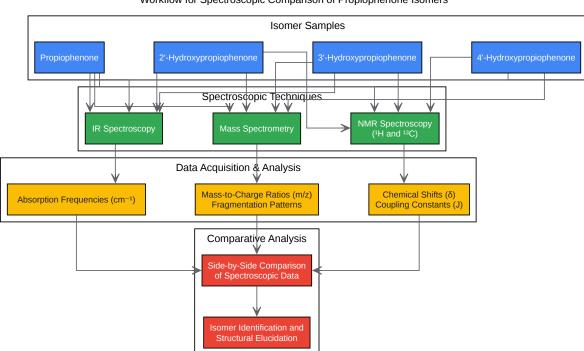
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like propiophenone, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.[11] For less volatile hydroxy isomers, direct infusion via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source may be used.[12]
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a standard hard ionization technique used in GC-MS that provides detailed fragmentation patterns.[13] ESI and APCI are softer ionization methods that typically yield a prominent molecular ion peak.[12]
- Mass Analysis and Detection: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[11] The detector records the abundance of each ion.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern provides valuable structural information.[11]

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of propiophenone isomers.





Workflow for Spectroscopic Comparison of Propiophenone Isomers

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Caption: Workflow of the spectroscopic analysis and comparison of propiophenone isomers.

This comprehensive guide provides the necessary data and protocols for the accurate identification and differentiation of propiophenone and its hydroxy isomers. The distinct spectroscopic signatures of each compound, arising from the position of the hydroxyl group, allow for their unambiguous characterization.



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